The synthesis of PLX9486 involves several key steps that utilize standard organic chemistry techniques. The compound is derived from a complex structure featuring multiple rings and functional groups. Specific synthesis methods include:
PLX9486 possesses a complex molecular structure characterized by multiple rings and functional groups. The key features include:
The three-dimensional conformation of PLX9486 allows it to effectively bind to the active site of the KIT receptor, inhibiting its activity and downstream signaling pathways associated with tumor growth .
PLX9486 undergoes various chemical reactions that are crucial for its pharmacological activity:
These reactions are essential for understanding the pharmacokinetics and dynamics of PLX9486 as a therapeutic agent .
PLX9486 exerts its therapeutic effects primarily through inhibition of the KIT receptor's kinase activity. The mechanism involves:
The physical and chemical properties of PLX9486 include:
Thermogravimetric analysis indicates that PLX9486 maintains structural integrity up to elevated temperatures before decomposition occurs .
PLX9486 is a highly selective type I tyrosine kinase inhibitor (TKI) engineered to target the active (DFG-in) conformation of the KIT receptor. Unlike type II inhibitors (e.g., imatinib, sunitinib) that bind the inactive (DFG-out) state, PLX9486 occupies the ATP-binding pocket while the activation loop (A-loop) remains phosphorylated. This design exploits crystallographic insights revealing that secondary resistance mutations in KIT—particularly in exons 17/18 (A-loop)—stabilize the active conformation, sterically hindering type II inhibitor binding [1] [3]. The tetrahydropyridopyrimidine core of PLX9486 facilitates hydrogen bonding with the hinge region of KIT (residues Cys673 and Glu671) and van der Waals interactions with the gatekeeper residue Val654. This binding mode enables potent inhibition of A-loop-mutated kinases, which account for ~40% of imatinib-resistant gastrointestinal stromal tumors (GISTs) [3] [5].
Table 1: Structural and Functional Comparison of KIT Inhibitor Types
Property | Type I (PLX9486) | Type II (Imatinib/Sunitinib) |
---|---|---|
Kinase Conformation | DFG-in (Active) | DFG-out (Inactive) |
Binding Pocket | ATP-binding site | Allosteric back pocket |
Targeted Mutations | Exon 17/18 (A-loop) | Exon 13/14 (ATP-pocket) |
Resistance Mechanism | Ineffective against ATP-pocket mutants | Ineffective against A-loop mutants |
Activation-loop mutations (e.g., D816V, D820G, N822K) induce constitutive KIT activation by stabilizing the kinase in an open, catalytically active state. PLX9486 demonstrates nanomolar potency against these mutations by:
Molecular dynamics simulations elucidated PLX9486’s selectivity for A-loop-mutated KIT:
The development of PLX9486 addressed two critical limitations of existing KIT therapies:
Table 2: Mutation Coverage of PLX9486 Monotherapy vs. Combination Therapy
KIT Mutation Domain | PLX9486 (Type I) | Sunitinib (Type II) | PLX9486 + Sunitinib |
---|---|---|---|
Exon 9 (EC Domain) | + | ++ | +++ |
Exon 11 (JM Domain) | ++ | ++ | +++ |
Exon 13/14 (ATP Pocket) | - | +++ | +++ |
Exon 17/18 (A-loop) | +++ | - | +++ |
(+ = partial inhibition; ++ = moderate; +++ = potent; - = minimal) [1] [3] [8]
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: